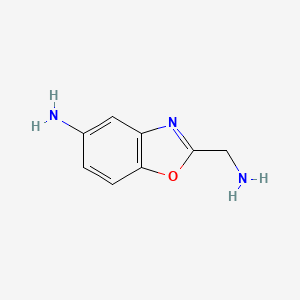
Methyl 5-amino-2-hydroxy-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, featuring an amino group, a hydroxyl group, and an iodine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-hydroxy-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-amino-2-hydroxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction Reactions: The amino group can be reduced to an amine or further functionalized.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include methyl 5-amino-2-oxo-4-iodobenzoate.
Reduction Reactions: Products include methyl 5-amino-2-hydroxy-4-iodobenzylamine.
Scientific Research Applications
Methyl 5-amino-2-hydroxy-4-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating the effects of halogenated benzoates on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-hydroxy-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Methyl 5-amino-2-hydroxy-4-iodobenzoate can be compared to other halogenated benzoates, such as:
Methyl 2-hydroxy-4-iodobenzoate: Lacks the amino group, making it less versatile in certain synthetic applications.
Methyl 5-amino-2-hydroxybenzoate: Lacks the iodine atom, reducing its potential for halogen bonding interactions.
Methyl 5-amino-2-hydroxy-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 5-amino-2-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3 |
InChI Key |
LOYZPXIDJPKURD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)
![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
